(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Overview
Description
(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone is a synthetic organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the isoxazole ring, followed by the formation of the spirocyclic structure. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors may be employed to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory or antimicrobial activity.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can vary depending on the context of its use, such as in medicinal or biological research.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as (5-Methylisoxazol-3-yl)methanone, share structural similarities but may differ in their bioactivity and applications.
Spirocyclic Compounds: Other spirocyclic compounds, like spiro[4.5]decane derivatives, also exhibit unique properties due to their ring structures.
Uniqueness
(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone is unique due to its combination of an isoxazole ring and a spirocyclic structure
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-10-9-11(14-19-10)12(16)15-5-3-13(4-6-15)17-7-2-8-18-13/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMTZAZSITZREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3(CC2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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